Gyramide A

DNA gyrase Antibiotic resistance Allosteric inhibition

Gyramide A (also designated 534F6, CAS 913509-94-1) is a synthetic small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class, which functions as a bacterial DNA gyrase inhibitor. Its primary active enantiomer, (R)-Gyramide A (as the hydrochloride salt, CAS 1793050-70-0), competitively inhibits the ATPase activity of Escherichia coli DNA gyrase, disrupting supercoiling with an IC₅₀ of 3.3 µM.

Molecular Formula C21H27FN2O3S
Molecular Weight 406.5 g/mol
Cat. No. B1239209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGyramide A
Synonymsgyramide A
Molecular FormulaC21H27FN2O3S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3
InChIKeyPTJKAHCUUOORPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gyramide A for Research Procurement: A Selective DNA Gyrase Inhibitor with a Unique Binding Site


Gyramide A (also designated 534F6, CAS 913509-94-1) is a synthetic small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class, which functions as a bacterial DNA gyrase inhibitor. Its primary active enantiomer, (R)-Gyramide A (as the hydrochloride salt, CAS 1793050-70-0), competitively inhibits the ATPase activity of Escherichia coli DNA gyrase, disrupting supercoiling with an IC₅₀ of 3.3 µM [1]. Unlike clinically established gyrase inhibitors such as fluoroquinolones and aminocoumarins, gyramide A binds to a distinct allosteric site adjacent to the DNA cleavage gate, a region identified through resistance-determining mutations, thereby defining a novel chemical biology tool for probing gyrase function [2].

Why Gyramide A Is Not Interchangeable with Standard Gyrase Inhibitors Like Ciprofloxacin or Novobiocin


Substituting Gyramide A with a conventional DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) will fundamentally alter experimental outcomes due to divergent binding mechanisms and cross-resistance profiles. While all three compounds target DNA gyrase, Gyramide A binds to a unique allosteric site adjacent to the DNA cleavage gate, as identified by resistance-determining mutations in gyrA and gyrB, whereas fluoroquinolones and aminocoumarins bind elsewhere on the enzyme complex [1]. This mechanistic divergence confers distinct pharmacological selectivity: Gyramide A specifically inhibits gyrase without affecting the closely related topoisomerase IV, in contrast to ciprofloxacin, which exhibits dual inhibition [2]. Furthermore, E. coli mutants with reduced susceptibility to gyramide A display no cross-resistance to ciprofloxacin or novobiocin, and conversely, strains resistant to ciprofloxacin and novobiocin exhibit minimal cross-resistance to gyramide analogs, rendering gyramide-based probes uniquely valuable for studying resistance mechanisms that evade existing clinical agents [2][3].

Gyramide A Quantitative Differentiation Evidence: Comparative Target Engagement, Resistance, and Selectivity


Unique Binding Site: Gyramide A Resistance Mutations Map to a Novel Region Adjacent to the DNA Cleavage Gate

Gyramide A inhibits DNA gyrase through a binding site distinct from those targeted by fluoroquinolones and aminocoumarins. Resistance-determining mutations that confer reduced susceptibility to gyramide A map to gyrA and gyrB at positions adjacent to the DNA cleavage gate, a region not implicated in resistance to ciprofloxacin (which binds near the active site tyrosine in GyrA) or novobiocin (which binds the ATP-binding pocket in GyrB) [1]. Unlike gyramide A, ciprofloxacin's bactericidal mechanism involves stabilizing the cleaved DNA-gyrase complex, while novobiocin competitively inhibits ATP binding [2][3].

DNA gyrase Antibiotic resistance Allosteric inhibition

Selectivity for DNA Gyrase over Topoisomerase IV: Gyramide A vs. Ciprofloxacin

Gyramide A selectively inhibits E. coli DNA gyrase without affecting the closely related type II topoisomerase, topoisomerase IV [1]. In contrast, ciprofloxacin inhibits both DNA gyrase and topoisomerase IV, albeit with differing potencies; this dual inhibition contributes to its clinical efficacy but also to target-based cross-resistance and complicates interpretation in studies aimed at isolating gyrase-specific functions [2].

Target selectivity Topoisomerase IV DNA gyrase

Lack of Cross-Resistance: Gyramide Analogs Retain Activity Against Ciprofloxacin- and Novobiocin-Resistant E. coli Strains

E. coli strains that are resistant to ciprofloxacin and novobiocin due to established gyrase mutations exhibit very little cross-resistance to new gyramide analogs, demonstrating that gyramide-class compounds remain active where conventional gyrase inhibitors fail [1]. Additionally, E. coli mutants selected for reduced susceptibility to gyramide A do not display cross-resistance to ciprofloxacin or novobiocin, confirming bidirectional non-overlap of resistance mechanisms [2].

Antibiotic resistance Cross-resistance Antibacterial screening

Stereospecific Activity: (R)-Gyramide A Is the Active Enantiomer; (S)-Gyramide A Exhibits Weak Antiproliferative Effects

Biological activity of gyramide A is stereospecific: (R)-gyramide A potently induces cell filamentation and inhibits bacterial growth, whereas (S)-gyramide A is a weak inhibitor of cell proliferation with minimal antibacterial activity [1]. This stereochemical dependence is critical for procurement, as racemic mixtures or incorrect enantiomers will yield substantially attenuated or absent pharmacological effects.

Chiral chemistry Stereospecific activity Enantiomer

Comparative Antibacterial Potency: Gyramide A Is Less Potent Than Ciprofloxacin but More Selective as a Chemical Tool

Gyramide A exhibits antibacterial activity against E. coli, P. aeruginosa, and S. enterica with MIC values ranging from 10–80 µM [1]. In comparison, ciprofloxacin displays substantially higher potency against E. coli, with reported MIC values typically ≤0.008 µM . This potency differential positions gyramide A as a chemical biology probe for studying gyrase function rather than a candidate for therapeutic development, whereas ciprofloxacin is optimized for clinical antibacterial efficacy .

Antibacterial potency MIC comparison Chemical tool

Validated Research Applications for Gyramide A Based on Quantitative Differentiation Evidence


Mechanistic Studies of DNA Gyrase Function Requiring a Selective Probe with a Novel Binding Site

Researchers investigating the enzymatic mechanism, conformational dynamics, or allosteric regulation of DNA gyrase should procure gyramide A as a probe that binds to a site adjacent to the DNA cleavage gate, a region distinct from the fluoroquinolone-binding site (GyrA active site) and the aminocoumarin-binding site (GyrB ATPase pocket) [1]. This unique binding mode enables studies that cannot be performed with ciprofloxacin or novobiocin, such as mapping the functional contributions of the cleavage gate region or identifying novel allosteric communication pathways within the gyrase complex. The high selectivity for gyrase over topoisomerase IV eliminates confounding effects that would arise when using dual-target inhibitors like ciprofloxacin, yielding cleaner datasets for gyrase-specific mechanistic investigations [2].

Studying Resistance Mechanisms That Evade Conventional Gyrase Inhibitors

Laboratories engaged in antibiotic resistance research should utilize gyramide A and its analogs to investigate mechanisms by which bacteria evade inhibition without conferring cross-resistance to clinical gyrase inhibitors. E. coli strains resistant to ciprofloxacin and novobiocin display very little cross-resistance to gyramide analogs, and conversely, gyramide A-resistant mutants remain susceptible to ciprofloxacin and novobiocin [1][2]. This bidirectional non-overlap of resistance profiles makes gyramide-class compounds essential tools for studying resistance pathways that are orthogonal to those targeted by existing clinical agents, potentially informing combination therapy strategies or identifying new vulnerabilities in drug-resistant pathogens.

Chemical Genetic Screens for Synthetic Lethality or Target Validation in Bacterial Systems

Investigators conducting chemical genetic screens, synthetic lethality analyses, or target validation studies in bacteria should employ (R)-gyramide A as a selective gyrase inhibitor with well-characterized, stereospecific activity [1]. The availability of a matched inactive enantiomer ((S)-gyramide A) provides a built-in negative control for target-specific effects, enabling robust discrimination between on-target and off-target phenotypes in high-throughput screening campaigns. This is particularly valuable in academic and industrial settings where establishing target engagement in whole-cell assays is critical for lead validation and mechanistic deconvolution [2].

Teaching and Training Laboratories for DNA Topology and Antibiotic Mechanism Education

Educational laboratories focused on demonstrating the relationship between DNA topology, bacterial cell division, and antibiotic mechanism should procure gyramide A as a teaching tool that illustrates key principles of gyrase inhibition without the high potency and associated safety concerns of clinical antibiotics. Gyramide A treatment induces clear, observable phenotypic changes—specifically bacterial cell filamentation—that visually demonstrate the consequences of disrupted DNA supercoiling and chromosome segregation, making it an effective demonstration compound for undergraduate and graduate-level microbiology or chemical biology courses [1].

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